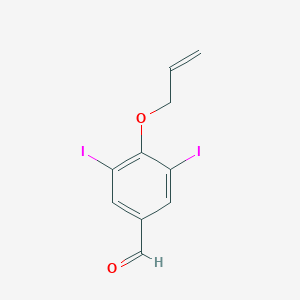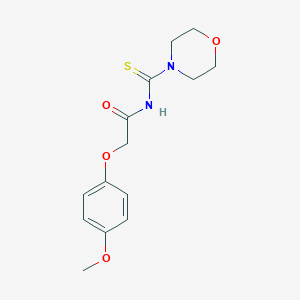
2-(4-methoxyphenoxy)-N-(morpholine-4-carbothioyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenoxy)-N-(morpholine-4-carbothioyl)acetamide, commonly known as Morantel, is a chemical compound that belongs to the class of anthelmintic drugs. It is widely used in veterinary medicine to treat parasitic infections in livestock, such as nematode infestations. Morantel has also been studied for its potential as an antitumor agent and as a treatment for neurological disorders.
Applications De Recherche Scientifique
Neurochemical Substrates of Modafinil
Modafinil, a compound with neurochemical substrates similar to 2-(4-methoxyphenoxy)-N-(morpholine-4-carbothioyl)acetamide, enhances wakefulness by modulating dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporter activities. This action is evidenced by its occupancy of DAT and NET in the brain of rhesus monkeys, indicating potential neurochemical applications in treating neuropsychiatric disorders and medical conditions (Madras et al., 2006).
Polymeric Drug Derivatives
The compound has been linked to the synthesis of polymeric drug derivatives, specifically polymers derived from 4-methoxyphenylacetic acid, demonstrating potential applications in the development of materials with pharmacological activity. This could lead to innovative drug delivery systems or materials designed to release drugs at controlled rates (Román & Gallardo, 1992).
Metal Complex Formation
Research into the synthesis and characterization of nickel and copper complexes with compounds structurally related to this compound has been conducted. These complexes show potential applications in catalysis, material science, and the development of new metal-organic frameworks (MOFs) (Mansuroğlu et al., 2008).
Gastroprokinetic Activity
Compounds related to this compound have been evaluated for gastroprokinetic activity, indicating potential therapeutic applications in managing gastrointestinal motility disorders. The structure-activity relationship studies of these compounds provide insight into designing more effective treatments (Kalo et al., 1995).
Allelochemical Transformation
The transformation of hydroxamic acids into benzoxazolinones, and their microbial transformation in soil, is crucial for exploiting the allelopathic properties of crops like wheat, rye, and maize. This research area opens up possibilities for developing natural herbicides and understanding plant interactions in agricultural ecosystems (Fomsgaard et al., 2004).
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N-(morpholine-4-carbothioyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-18-11-2-4-12(5-3-11)20-10-13(17)15-14(21)16-6-8-19-9-7-16/h2-5H,6-10H2,1H3,(H,15,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQKRAUTCBFEHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC(=S)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylacrylamide](/img/structure/B471778.png)
![N-(3-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B471784.png)
![2-chloro-N-(3-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B471787.png)
![2-chloro-N-(3-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B471788.png)
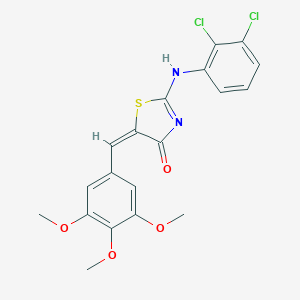
![ethyl (2Z)-2-(2-ethoxy-3-methoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B471819.png)
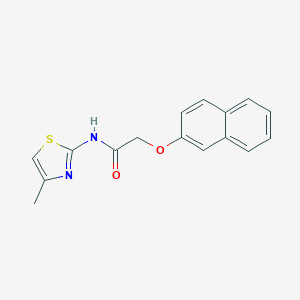

![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}benzamide](/img/structure/B472099.png)
![(5Z)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B472144.png)
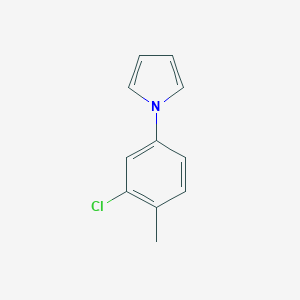
![5-bromo-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B472193.png)
![N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-bromobenzamide](/img/structure/B472210.png)
